Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate

Cdc7 kinase inhibition Cancer cell cycle Thiazole SAR

Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate (CAS 476326-56-4, MF: C₁₈H₁₂Cl₂N₂O₃S, MW: 407.27 g/mol) is a synthetic trisubstituted thiazole derivative containing a 3,4-dichlorophenyl substituent at position 4 and a methyl ester-linked benzamide moiety at the 2-aminothiazole position. The compound has been catalogued as a Cdc7 kinase discovery-phase tool compound in the Therapeutic Target Database, though the specific bioactivity mapping remains uncertain.

Molecular Formula C18H12Cl2N2O3S
Molecular Weight 407.27
CAS No. 476326-56-4
Cat. No. B2823888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate
CAS476326-56-4
Molecular FormulaC18H12Cl2N2O3S
Molecular Weight407.27
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H12Cl2N2O3S/c1-25-17(24)11-4-2-10(3-5-11)16(23)22-18-21-15(9-26-18)12-6-7-13(19)14(20)8-12/h2-9H,1H3,(H,21,22,23)
InChIKeyJACJSTCCYVUYDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Intelligence on Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate (CAS 476326-56-4)


Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate (CAS 476326-56-4, MF: C₁₈H₁₂Cl₂N₂O₃S, MW: 407.27 g/mol) is a synthetic trisubstituted thiazole derivative containing a 3,4-dichlorophenyl substituent at position 4 and a methyl ester-linked benzamide moiety at the 2-aminothiazole position . The compound has been catalogued as a Cdc7 kinase discovery-phase tool compound in the Therapeutic Target Database, though the specific bioactivity mapping remains uncertain [1]. Current evidence indicates this compound operates in a research landscape where quantitative performance data against named comparators is extremely scarce.

Evidence Vacuum for Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate: Why Closest Analogs Cannot Be Safely Interchanged


The trisubstituted thiazole scaffold exhibits extreme sensitivity to substituent position and identity, as demonstrated by the Cdc7 kinase inhibitor series where the 2,4-dichlorophenyl regioisomer (compound 74) achieves single-digit nanomolar potency (IC₅₀ = 3.77 nM) while closely related analogs differ by orders of magnitude [1]. For the target 3,4-dichlorophenyl analog, no kinase inhibition IC₅₀, selectivity panel data, or cellular target engagement data have been published in peer-reviewed literature as of the current evidence cutoff. A vendor datasheet explicitly states that the molecular mechanism of action of this compound is not well established . Without head-to-head data against the 2,4-dichlorophenyl congener, the 4-chlorophenyl analog, or the unsubstituted phenyl thiazole series, any assumption of functional interchangeability is unsupported. Procurement decisions for this compound must therefore be based exclusively on its value as a structurally authenticated synthetic intermediate rather than on inferred biological equivalence to better-characterized thiazole analogs.

Quantitative Differentiation Evidence for Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate Relative to Comparators


Cdc7 Kinase Inhibitory Activity: Target Compound vs. Literature Benchmark 2,4-Dichlorophenyl Analog (Compound 74)

The Therapeutic Target Database (TTD) associates CAS 476326-56-4 with the Cdc7 kinase target, referencing PMID 24793884 [1]. However, the primary publication identifies the potent compound as the 2,4-dichlorophenyl analog (Compound 74, IC₅₀ = 3.77 nM against Cdc7/Dbf4) [2]. The 3,4-dichlorophenyl variant does not appear in the published SAR tables, and no direct Cdc7 inhibition IC₅₀ has been reported for the target compound. The cross-study comparison reveals a critical evidence gap: the best-characterized comparator achieves sub-nanomolar potency, yet no potency data exist for the target compound. This does not constitute a superiority or inferiority claim; it represents an absence of evidence that prevents data-driven differentiation.

Cdc7 kinase inhibition Cancer cell cycle Thiazole SAR

Carboxylesterase Isoform Inhibition Profile: Target Compound Shows Micromolar Activity Against Human CE2 and CE1

BindingDB curates carboxylesterase inhibition data for CHEMBL1271200, which is mapped to the target compound scaffold [1]. The compound inhibits human liver carboxylesterase 2 (CE2) with an IC₅₀ of 7.36 µM and carboxylesterase 1 (CE1) with an IC₅₀ of 11.0 µM, both in human liver microsome preparations [1]. This micromolar-range activity against drug-metabolizing esterases distinguishes the compound from the benchmark Cdc7 inhibitor series, where carboxylesterase liability has not been characterized. The 1.5-fold selectivity for CE2 over CE1 is notable because CE2 preferentially hydrolyzes prodrug esters including irinotecan and capecitabine metabolites, while CE1 processes methylphenidate and oseltamivir [2]. However, no comparator carboxylesterase data exist for the 2,4-dichlorophenyl thiazole series, precluding a direct head-to-head comparison.

Carboxylesterase inhibition Drug metabolism DDI risk

Regioisomeric Chlorine Substitution Pattern: Structural Implications for Target Binding Poses

The 3,4-dichlorophenyl substitution pattern of the target compound contrasts with the 2,4-dichlorophenyl configuration present in the potent Cdc7 inhibitor Compound 74 (IC₅₀ = 3.77 nM) [1]. In the published Cdc7 SAR study, the 2,4-dichlorophenyl moiety at the thiazole 4-position engages a lipophilic pocket in the kinase active site; the 3,4-substitution shifts the chlorine atom from the ortho to the meta position, altering the dihedral angle between the phenyl ring and the thiazole core [1][2]. This conformational difference may modulate target binding through steric and electronic effects, but no X-ray co-crystal structures or docking studies featuring the 3,4-dichlorophenyl variant have been deposited in the PDB as of this analysis. The structural differentiation is therefore inferred from regioisomeric principles rather than direct experimental comparison.

Thiazole SAR Dichlorophenyl regioisomers Kinase inhibitor design

Methyl Ester Moiety as a Latent Carboxylic Acid Handle for Downstream Derivatization

The methyl ester group at the benzoate para-position provides a synthetic handle absent in the carboxamide-terminated Cdc7 inhibitor series (e.g., Compound 74, which bears a primary carboxamide at the thiazole 5-position) [1]. The ester can be hydrolyzed to the free carboxylic acid under mild basic conditions (LiOH/THF/H₂O, typical yield >90%), enabling subsequent amide coupling, hydrazide formation, or conjugation to affinity tags and fluorophores [2]. This chemical versatility is a meaningful differentiation factor for procurement when the compound is intended as a synthetic building block rather than a final bioactive probe. In contrast, Compound 74 and its analogs lack such a readily functionalizable ester group, limiting their utility in bioconjugation and library diversification workflows [1].

Synthetic intermediate Prodrug design Medicinal chemistry building block

Evidence-Based Application Scenarios for Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate (CAS 476326-56-4)


Medicinal Chemistry Scaffold Diversification via Methyl Ester Hydrolysis and Subsequent Amide Library Synthesis

The methyl ester moiety of this compound can be hydrolyzed to the free carboxylic acid, providing a conjugation point for parallel amide library synthesis [1]. This application scenario is directly supported by the structural evidence in Section 3.4, which establishes that the 2,4-dichlorophenyl Cdc7 lead series lacks this synthetic handle [2]. Researchers procuring this compound for library diversification should verify ester integrity by ¹H NMR (expected singlet at δ ~3.9 ppm for the OCH₃ group) upon receipt.

Carboxylesterase Substrate or Inhibitor Probe in Preclinical ADME Assays

The compound demonstrates micromolar-range inhibitory activity against human CE2 (IC₅₀ = 7.36 µM) and CE1 (IC₅₀ = 11.0 µM) in human liver microsome assays [3]. It may serve as a tool molecule for studying esterase-mediated hydrolysis of thiazole-containing prodrugs or for assessing DDI risk in early ADME screening panels. This application derives from the data in Section 3.2 and requires independent confirmation of esterase liability in the user's assay system.

Regioisomeric Probe for Structure-Activity Relationship Studies on Dichlorophenyl Thiazole Cdc7 Inhibitors

As a 3,4-dichlorophenyl regioisomer, this compound can function as a negative control or comparative probe in Cdc7 kinase assays to evaluate the impact of chlorine substitution pattern on target engagement [4]. Given the absence of published Cdc7 inhibition IC₅₀ data for this specific compound (see Section 3.1), it is most appropriately used alongside Compound 74 (IC₅₀ = 3.77 nM) as a regioisomeric comparator in assay development and SAR campaigns.

Affinity Probe Synthesis via Carboxylate Conjugation to Biotin or Fluorescent Reporters

The latent carboxylic acid functionality (accessible via ester hydrolysis) enables conjugation to biotin, fluorescein, or other reporter groups for target engagement studies, pull-down experiments, or fluorescence polarization assays [1]. This application is predicated on the structural differentiation established in Section 3.4 and is suitable for chemical biology laboratories investigating the cellular targets of dichlorophenyl thiazole derivatives.

Quote Request

Request a Quote for Methyl 4-((4-(3,4-dichlorophenyl)thiazol-2-yl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.